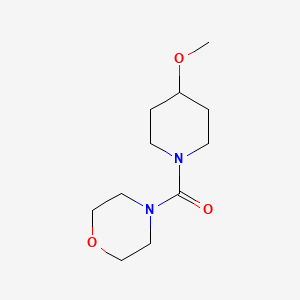

4-(4-Methoxypiperidine-1-carbonyl)morpholine

Description

Properties

IUPAC Name |

(4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h10H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFXAVDVBANKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidine-1-carbonyl)morpholine typically involves the reaction of 4-methoxypiperidine with morpholine-4-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-Formylpiperidine-1-carbonyl)morpholine.

Reduction: Formation of 4-(4-Hydroxypiperidine-1-carbonyl)morpholine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxypiperidine-1-carbonyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Morpholine vs. Thiomorpholine Derivatives

Key Compound : 4-(4-Nitrophenyl)thiomorpholine () and 4-(4-Nitrophenyl)morpholine ()

- Structural Differences : Thiomorpholine replaces morpholine’s oxygen with sulfur.

- Physicochemical Properties :

- Thiomorpholine derivatives exhibit higher lipophilicity (due to sulfur’s polarizability) and metabolic susceptibility (sulfur is prone to oxidation) .

- Morpholine derivatives, such as 4-(4-Nitrophenyl)morpholine, form stable chair conformations and engage in aromatic stacking interactions (perpendicular distance: 3.772 Å) .

- Crystallographic Behavior :

Piperidine vs. Morpholine Substitutions

Key Compounds : Trisubstituted pyrimidines with morpholine/piperidine () and benzylpiperidine derivatives ()

- Biological Activity :

- Conformational Effects: The 4-phenoxypiperidine core () introduces rigidity, enhancing H3 receptor antagonism (e.g., compound 13g: IC50 < 10 nM) .

Substituent Effects: Methoxy vs. Nitro/Fluoro Groups

Key Compounds : 4-(4-Methoxypiperidine-1-carbonyl)morpholine vs. 4-(4-Nitrophenyl)morpholine () and 4-(4-Fluorophenyl)piperidine ()

- Lipophilicity :

- Electronic Effects :

Linkage Variations: Carbonyl vs. Ether/Amine Bridges

Key Compounds : 4-(4-Methoxypiperidine-1-carbonyl)morpholine vs. 4-[4-(1-isopropyl-piperidin-4-yloxy)-benzyl]-morpholine ()

- Polarity and Solubility :

- Metabolic Stability :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Rigidity : The carbonyl bridge in 4-(4-Methoxypiperidine-1-carbonyl)morpholine likely restricts conformation, enhancing target selectivity compared to flexible analogs .

- Synergistic Heterocycles : Combining morpholine’s polarity with piperidine’s basicity may balance solubility and membrane permeability, a feature absent in single-heterocycle analogs .

- Metabolic Considerations : The methoxy group may reduce oxidative metabolism compared to sulfur-containing thiomorpholine derivatives .

Biological Activity

4-(4-Methoxypiperidine-1-carbonyl)morpholine is a synthetic compound that combines structural elements from piperidine and morpholine, both of which are significant in medicinal chemistry. Its unique chemical structure suggests potential biological activities, particularly in the areas of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: (4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone

- Molecular Formula: CHNO

- CAS Number: 1602790-14-6

This compound features a methoxy group on the piperidine ring, which can participate in various chemical reactions, enhancing its versatility in biological applications.

The biological activity of 4-(4-Methoxypiperidine-1-carbonyl)morpholine is primarily attributed to its interaction with various biological targets. Piperidine derivatives are known to modulate the activity of proteins by binding to their active sites, thereby influencing enzymatic reactions and receptor functions.

Target Interactions

Research indicates that this compound may act on several targets, including:

- Enzymes: Potential inhibition of specific enzyme activities.

- Receptors: Interaction with neurotransmitter receptors, which could influence neurological functions.

Enzyme Inhibition

Studies have shown that derivatives of piperidine can inhibit specific enzymes related to various diseases. For instance, compounds structurally similar to 4-(4-Methoxypiperidine-1-carbonyl)morpholine have demonstrated enzyme inhibitory properties that could be leveraged for therapeutic purposes.

Anticancer Activity

A notable study explored nitrogen-containing heterocycles, revealing that compounds with similar structural motifs exhibited significant antiproliferative effects against cervical cancer cell lines (HeLa and SiHa). The compound 6f, which shares structural similarities with 4-(4-Methoxypiperidine-1-carbonyl)morpholine, showed IC50 values of 6.52 ± 0.42 μM against HeLa cells, indicating strong anticancer potential .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 4-(4-Methoxypiperidine-1-carbonyl)morpholine | TBD | Potential enzyme inhibition |

| 6f (related compound) | 6.52 ± 0.42 | Anticancer activity against HeLa |

| 4-(4-Hydroxypiperidine-1-carbonyl)morpholine | TBD | Similar structural features |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from 4-(4-Methoxypiperidine-1-carbonyl)morpholine:

- Antitumor Activity : Research highlighted the promising anticancer properties of nitrogen-containing heterocycles, emphasizing the role of specific substituents in enhancing activity against cancer cells .

- Mechanistic Insights : Molecular docking studies have suggested that compounds like 6f form stable interactions with target proteins such as VEGFR-2, enhancing their therapeutic potential .

- Safety Profile : The derivatives exhibited lower toxicity towards normal cells compared to cancerous cells, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Methoxypiperidine-1-carbonyl)morpholine, and how is its purity validated?

- Synthesis : Common methods involve coupling 4-methoxypiperidine with morpholine-carbonyl derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF . For example, a similar compound in used nucleophilic substitution under reflux conditions.

- Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- NMR : Key peaks include δ 3.52 ppm (morpholine protons) and δ 4.04 ppm (methoxy group) in DMSO-d₆ .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 283.3 (calculated for C₁₂H₂₀N₂O₃) .

Q. How is the crystal structure of 4-(4-Methoxypiperidine-1-carbonyl)morpholine determined, and what software is recommended?

- Method : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K improves resolution .

- Software : SHELX suite (SHELXT for solution, SHELXL for refinement). Key metrics: R₁ < 0.05, wR₂ < 0.10 .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature?

- HPLC-UV : Monitor degradation products after incubation in buffers (pH 1–13) at 40°C for 48 hours .

- TGA/DSC : Determine thermal stability (decomposition >200°C typical for morpholine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(4-Methoxypiperidine-1-carbonyl)morpholine in nucleophilic acyl substitution?

- DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). Transition state analysis identifies steric hindrance near the carbonyl group .

- MD Simulations : CHARMM force fields simulate solvent effects (e.g., DMSO) on reaction kinetics .

Q. What strategies resolve contradictions in bioactivity data across different cell lines?

- Experimental Design :

- Use isogenic cell lines to control genetic variability .

- Dose-response curves (0.1–100 µM) with triplicate measurements.

- Data Analysis :

- IC₅₀ values normalized to positive controls (e.g., doxorubicin).

- Address outliers via Grubbs’ test (α = 0.05) .

Q. How do substituents on the piperidine ring influence SAR in kinase inhibition assays?

- SAR Study :

- Replace methoxy with ethoxy or halogens (F, Cl) to assess steric/electronic effects .

- Assay : KinaseGlō assay for IC₅₀ determination against EGFR or PI3K .

- Key Finding : Bulkier groups reduce potency due to active-site occlusion (e.g., IC₅₀ increases from 0.8 µM to 12 µM with ethoxy substitution) .

Q. What methodologies detect polymorphic forms of 4-(4-Methoxypiperidine-1-carbonyl)morpholine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.